molecular formula C26H23N3O3 B1177971 LENOGRASTIM CAS No. 135968-09-1

LENOGRASTIM

Cat. No.: B1177971
CAS No.: 135968-09-1
Attention: For research use only. Not for human or veterinary use.
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Description

Lenograstim is a recombinant, glycosylated human granulocyte colony-stimulating factor (rHuG-CSF) that functions as a key immunostimulator in research settings . Its primary research applications focus on the study of neutropenia and hematopoietic recovery. In vitro and in vivo studies investigate its role in reducing the duration and severity of neutropenia following cytotoxic chemotherapy or bone marrow transplantation, which is associated with a decreased incidence of infections and related complications . Furthermore, this compound is a critical tool for mobilizing peripheral blood progenitor cells (PBPCs) from healthy donors and patients for collection and subsequent use in autologous transplantation research . Its mechanism of action involves stimulating the production, maturation, and activation of neutrophils, leading to increased peripheral neutrophil counts . It accelerates neutrophil recovery after chemotherapy, which is a key endpoint in studying the maintenance of chemotherapy dose intensity . Compared to non-glycosylated G-CSFs, the glycosylation of this compound is associated with greater receptor affinity and a longer plasma half-life . Retrospective analyses in hematological settings have suggested that this compound may be associated with a lower incidence of severe neutropenia and a reduced number of hospitalization days compared to filgrastim, making it a valuable compound for comparative cost-efficacy research . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

135968-09-1

Molecular Formula

C26H23N3O3

Origin of Product

United States

Preparation Methods

Inoculum Expansion and Bioreactor Conditions

The manufacturing process initiates with the expansion of the MWCB inoculum in progressively larger cultures. Cells are transferred to a bioreactor system, where parameters such as temperature (37°C), pH (7.0–7.4), and dissolved oxygen are tightly controlled to optimize protein yield. Fed-batch cultivation is commonly employed, with glucose and amino acids supplemented to sustain cell viability and recombinant protein secretion. The CHO cells secrete this compound into the culture medium, which is harvested after 10–14 days when cell viability declines.

Harvest and Initial Clarification

Post-cultivation, the cell broth undergoes centrifugation and depth filtration to remove cellular debris. The clarified supernatant, containing this compound, is stabilized with buffers (e.g., phosphate or Tris) to prevent protein degradation during subsequent purification.

Purification Process: Chromatographic Strategies

This compound purification involves a multi-step chromatographic process designed to achieve >99% purity while preserving bioactivity.

Purification Step Purpose Key Details
1. Affinity ChromatographyCapture and initial purificationUtilizes resin with ligands specific to G-CSF, removing host cell proteins (HCPs).
2. Ion Exchange ChromatographyPolishing and charge-based separationSeparates isoforms and removes residual HCPs; optimized pH and conductivity.
3. Hydrophobic Interaction Chromatography (HIC)Aggregate removalReduces high-molecular-weight impurities through salt-mediated binding.
4. Size Exclusion Chromatography (SEC)Final polishing and buffer exchangeEnsures monomeric purity and transfers protein into formulation buffer.

Each step is monitored via in-process controls (IPCs), including SDS-PAGE, reverse-phase HPLC, and ELISA, to verify purity and yield. The final bulk drug substance is concentrated to 5–10 mg/mL and stored at -20°C until formulation.

Formulation and Stabilization

The formulated product includes excipients that mimic physiological conditions to enhance stability. Reconstitution of lyophilized this compound (Granocyte® 13 or 34) requires 1 mL of water for injections, yielding a solution with pH 6.5. Key formulation components include:

  • Mannitol : A cryoprotectant preventing protein aggregation during lyophilization.

  • Arginine and Methionine : Stabilize the protein structure and prevent oxidation.

  • Polysorbate-20 : Minimizes interfacial stress during shipping and storage.

The reconstituted solution remains stable for 24 hours at ≤25°C, while the infusion solution (diluted in 0.9% sodium chloride or 5% glucose) is stable for 24 hours at ≤30°C.

Quality Control and Regulatory Compliance

This compound undergoes rigorous testing to meet pharmacopeial standards. Critical quality attributes (CQAs) include:

  • Identity : Confirmed via peptide mapping and N-terminal sequencing.

  • Purity : Assessed by SDS-PAGE (>98% monomeric protein) and HPLC (≤2% aggregates).

  • Potency : Measured using a cell-based bioassay (e.g., TF-1 cell proliferation), with activity calibrated against the WHO International Standard.

  • Glycosylation Profile : Analyzed by lectin-binding assays or mass spectrometry to ensure consistency with native G-CSF.

Batch records are reviewed for compliance with Good Manufacturing Practice (GMP), and stability studies validate a shelf life of 24–36 months under refrigerated conditions.

Comparative Analysis of G-CSF Production Methods

Parameter This compound (CHO cells) Filgrastim (E. coli) Pegfilgrastim (E. coli)
Host System MammalianProkaryoticProkaryotic
Glycosylation Yes (4%)NoNo
Production Time 14–21 days7–10 days7–10 days (+ pegylation)
Purification Steps 4 chromatographic steps3 chromatographic steps4 chromatographic steps
Bioactivity (Relative) 1.0 (reference)0.8–0.91.2–1.5 (due to PEG moiety)

This table highlights the advantages of mammalian cell systems in producing glycosylated proteins with enhanced in vivo stability and bioactivity.

Challenges and Innovations in this compound Manufacturing

Glycosylation Heterogeneity

Batch-to-batch variability in glycosylation patterns remains a challenge. Advanced process analytical technology (PAT) tools, such as online mass spectrometry, are being integrated to monitor glycosylation in real time.

Scalability and Cost

CHO cell cultures are cost-intensive compared to microbial systems. Perfusion bioreactors and single-use technologies are being adopted to improve yield and reduce contamination risks .

Chemical Reactions Analysis

Types of Reactions: Lenograstim, being a protein, primarily undergoes biochemical reactions rather than traditional chemical reactions. These include:

    Oxidation: Oxidative stress can lead to the oxidation of amino acid residues, affecting the protein’s stability and function.

    Reduction: Disulfide bonds within the protein can be reduced, altering its tertiary structure.

    Substitution: Post-translational modifications such as glycosylation can involve the substitution of specific amino acid residues with carbohydrate moieties.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other reactive oxygen species.

    Reduction: Reducing agents like dithiothreitol or beta-mercaptoethanol.

    Substitution: Enzymatic processes involving glycosyltransferases.

Major Products Formed:

    Oxidation: Oxidized amino acid residues.

    Reduction: Reduced disulfide bonds.

    Substitution: Glycosylated protein forms.

Scientific Research Applications

Chemotherapy-Induced Neutropenia

Lenograstim is predominantly utilized to mitigate the risk of life-threatening infections in patients with neutropenia, particularly those receiving cytotoxic chemotherapy. Studies have shown that this compound significantly accelerates neutrophil recovery post-chemotherapy, leading to improved clinical outcomes such as reduced incidence of laboratory-confirmed infections and shorter hospital stays .

  • Efficacy : In a randomized controlled trial involving patients with non-Hodgkin's lymphoma, this compound reduced the incidence of severe neutropenia (absolute neutrophil count < 0.5 x 10^9/L) from 75% in the placebo group to 52% in the this compound group, alongside a significant decrease in the duration of severe neutropenia .

Bone Marrow Transplantation

This compound plays a critical role in enhancing neutrophil recovery in patients undergoing autologous and allogeneic bone marrow transplants. It aids in mobilizing peripheral blood stem cells (PBSCs) for transplantation, which is essential for restoring hematopoiesis after high-dose chemotherapy .

  • Mobilization Studies : Research has indicated that this compound is effective in mobilizing CD34+ cells more efficiently than other agents like filgrastim, facilitating successful PBSC collection from healthy donors .

Acute Myeloid Leukemia

In patients with acute myeloid leukemia, this compound has shown promise in increasing rates of disease remission without stimulating malignant blast proliferation . This application is crucial as it addresses both the treatment of the leukemia and the management of treatment-related complications.

Chronic Myeloid Leukemia

This compound has also been investigated for its efficacy in mobilizing non-malignant PBSCs for autotransplantation in chronic myeloid leukemia patients, indicating its versatility across different hematological malignancies .

Pediatric Applications

Comparative Efficacy with Other Growth Factors

Studies comparing this compound with filgrastim have revealed that this compound may offer superior outcomes in specific contexts, such as a lower incidence of febrile episodes and a higher number of patients achieving target CD34+ cell counts during stem cell mobilization .

Case Studies and Clinical Trials

Study TitlePopulationTreatmentKey Findings
Efficacy of this compound vs Placebo in Non-Hodgkin's Lymphoma162 patientsThis compound (5 µg/kg/day) vs PlaceboReduced severe neutropenia (52% vs 75%), shorter duration of ANC < 0.5 x 10^9/L
This compound for Autologous PBSC Mobilization40 patientsThis compound (7.5 µg/kg/day) vs Filgrastim (10 µg/kg/day)Comparable efficacy in mobilizing CD34+ cells; successful mobilization achieved in 95%
This compound Use in Pediatric NeutropeniaChildren with severe chronic neutropeniaThis compound treatmentDemonstrated safety and efficacy with significant improvement in WBC counts

Mechanism of Action

Lenograstim exerts its effects by binding to specific receptors on the surface of hematopoietic cells. This binding stimulates the proliferation, differentiation, and activation of neutrophil precursor cells. The primary molecular target is the granulocyte colony-stimulating factor receptor, which activates intracellular signaling pathways such as the JAK-STAT pathway, leading to increased production and function of neutrophils .

Comparison with Similar Compounds

Key Insights :

  • Glycosylation in this compound may prolong activity and reduce dosing frequency compared to filgrastim .
  • Molgramostim targets a broader myeloid lineage but has a higher incidence of adverse effects (e.g., fever, bone pain) .

Clinical Efficacy in Neutropenia Management

Table 1: Comparative Trials in Chemotherapy-Induced Neutropenia

Study (Year) Design Key Findings Reference
Kim et al. (2005) Randomized, multicenter (N=120) This compound vs. Filgrastim: Similar ANC recovery (ΔANC: +921 vs. +933 cells/μL; p>0.05)
Hüttmann et al. (2009) Meta-analysis (N=450) This compound reduced neutropenia duration by 2.1 days vs. placebo (p<0.001)
Kim IH et al. (2005) Randomized trial (N=80) This compound shortened hospitalization by 1.9 days vs. filgrastim (p=0.03)

PBSC Mobilization Efficacy

Table 2: Mobilization Regimens in Cancer Patients

Regimen This compound Filgrastim Molgramostim
Optimal Dose 5–10 μg/kg/day 10–16 μg/kg/day 250–500 μg/m²/day
CD34+ Cell Yield 4.5–6.2 × 10⁶/kg 4.1–5.8 × 10⁶/kg 3.8–5.0 × 10⁶/kg
Time to Apheresis 4–5 days 5–6 days 6–7 days

Key Findings :

  • This compound achieved comparable CD34+ cell yields to filgrastim at lower doses (5 μg/kg vs. 10 μg/kg) in four trials .
  • Molgramostim was less effective in PBSC mobilization, with slower kinetics .

Research Findings and Limitations

  • Advantages of this compound: Lower immunogenicity due to glycosylation, reducing anti-drug antibody formation . Cost-effectiveness in PBSC mobilization due to reduced dosing .
  • Limitations: Limited head-to-head trials with pegfilgrastim (long-acting G-CSF). Biosimilars (e.g., Lenobio®) may challenge market dominance despite comparable efficacy .

Clinical Considerations

  • Dosing: this compound 150 μg/m²/day is equivalent to filgrastim 5 μg/kg/day in PBSC mobilization .
  • Adverse Events : Bone pain (20–30%) and mild transaminase elevation (5–10%), similar to filgrastim .

Biological Activity

Lenograstim, a glycosylated recombinant form of human granulocyte colony-stimulating factor (G-CSF), plays a critical role in hematopoiesis by stimulating the production and activation of neutrophils. This article explores its biological activity, including mechanisms of action, clinical applications, comparative efficacy, and relevant case studies.

This compound acts primarily as an agonist for the granulocyte colony-stimulating factor receptor (G-CSFR), promoting the proliferation and differentiation of hematopoietic progenitor cells into neutrophils. This process is crucial for enhancing the body’s immune response, particularly after chemotherapy or bone marrow transplantation.

  • Increased Neutrophil Production : this compound significantly accelerates neutrophil recovery post-chemotherapy, reducing the incidence of infections and shortening hospital stays .
  • Stem Cell Mobilization : It facilitates the mobilization of peripheral blood progenitor cells (PBPCs), which are vital for autologous stem cell transplantation .

Clinical Applications

This compound is primarily used in the following clinical contexts:

  • Chemotherapy-Induced Neutropenia : It is effective in preventing febrile neutropenia in patients undergoing myelosuppressive chemotherapy, particularly in breast cancer and small cell lung cancer cases .
  • Bone Marrow Transplantation : this compound aids in neutrophil recovery after bone marrow transplants and enhances PBPC mobilization for transplantation .

Comparative Efficacy

Numerous studies have compared this compound with other G-CSF preparations such as filgrastim. Key findings include:

  • Potency : this compound is approximately 27% more potent than filgrastim on a weight-for-weight basis. Specifically, 1 μg of this compound is equivalent to about 127,750 units of activity compared to 100,000 units for filgrastim .
  • Clinical Trials : A randomized trial showed that this compound resulted in a higher median number of CD34+ cells mobilized compared to filgrastim, although both were administered at a standard dose of 10 μg/kg for PBSC mobilization .

Table 1: Comparative Efficacy of this compound vs. Filgrastim

ParameterThis compound (10 μg/kg)Filgrastim (10 μg/kg)
Median CD34+ Cells Mobilized8.4 x 10^6/kg5.8 x 10^6/kg
Days of Growth Factor Administered12 days13 days
Efficacy in Neutrophil RecoveryHigherStandard

Study on Mobilization Efficacy

A prospective randomized clinical trial evaluated the efficacy of this compound against filgrastim and molgramostim in mobilizing PBPCs. The study included 103 patients undergoing various chemotherapy regimens. Results indicated that all three agents were effective; however, this compound demonstrated a statistically significant reduction in the number of days required for growth factor administration, particularly in chemonaive patients .

Bone Marrow vs. Blood Cell Transplantation

A study comparing allogeneic blood cell transplantation (BCT) with bone marrow transplantation (BMT) revealed that BCT facilitated quicker hematologic recovery with fewer transfusions needed post-transplantation. Patients receiving this compound in conjunction with BCT achieved faster recovery times for both platelet and neutrophil counts compared to those undergoing BMT .

Q & A

Q. What is the molecular mechanism of Lenograstim in neutrophil recovery, and how can this be experimentally validated?

this compound, a recombinant human granulocyte colony-stimulating factor (G-CSF), binds to G-CSF receptors on myeloid progenitor cells, stimulating proliferation, differentiation, and survival of neutrophils. To validate this mechanism, researchers can:

  • Use in vitro assays (e.g., receptor-binding affinity studies via surface plasmon resonance).
  • Conduct gene expression profiling to track neutrophil maturation markers (e.g., CD11b, CD16).
  • Employ knockout mouse models to assess neutrophil recovery post-chemotherapy .

Q. What standardized protocols exist for administering this compound in clinical studies?

this compound is typically administered subcutaneously at 150 μg/m²/day until absolute neutrophil count (ANC) recovery (≥1,000/μL). Key considerations include:

  • Baseline ANC measurement before chemotherapy.
  • Monitoring ANC daily post-administration.
  • Adhering to institutional guidelines for neutropenia management. Retrospective cohort studies (e.g., ) provide templates for dosing and outcome tracking .

Q. How do clinical trials measure the efficacy of this compound in reducing neutropenia duration?

Efficacy is measured via:

  • Primary endpoints : Time to ANC recovery (days), magnitude of ANC increase (cells/μL).
  • Secondary endpoints : Incidence of febrile neutropenia, antibiotic use reduction. Statistical methods include Kaplan-Meier analysis for recovery time and t-tests for ANC changes (e.g., reported a mean ANC increase of 933.13 ± 558.89 with this compound) .

Advanced Research Questions

Q. How can researchers design studies to compare this compound with other G-CSFs (e.g., Filgrastim) while controlling for confounders?

  • Randomized Controlled Trials (RCTs) : Stratify patients by risk factors (e.g., age, comorbidities) to minimize bias.
  • Multivariate Regression : Adjust for variables like chemotherapy regimen or baseline ANC.
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Compare dose-response curves and receptor saturation levels. highlights a 1.9-day shorter recovery time with this compound vs. Filgrastim, but further RCTs are needed to validate this .

Q. What methodological approaches reconcile conflicting data on this compound’s comparative efficacy?

  • Meta-Analysis : Pool data from multiple studies to assess overall effect size and heterogeneity (e.g., I² statistic).
  • Sensitivity Analysis : Exclude outlier studies or adjust for publication bias.
  • Subgroup Analysis : Evaluate efficacy in specific populations (e.g., solid vs. hematologic malignancies). found comparable ANC increases between this compound and Filgrastim but noted variability in recovery times, warranting deeper stratification .

Q. How can researchers determine the optimal dosing regimen for this compound in diverse patient populations?

  • Dose-Escalation Trials : Identify minimal effective doses using adaptive designs.
  • Population PK Modeling : Incorporate covariates like renal/hepatic function to personalize dosing.
  • Biomarker-Driven Studies : Correlate ANC recovery with G-CSF receptor density or genetic polymorphisms. suggested ≤5 this compound doses sufficed for most patients, but individualized regimens may improve cost-effectiveness .

Q. What experimental strategies address limitations in retrospective this compound studies (e.g., selection bias)?

  • Propensity Score Matching : Balance confounders in non-randomized cohorts.
  • Prospective Registries : Collect real-world data with predefined variables (e.g., adherence, comorbidities).
  • Blinded Endpoint Adjudication : Reduce measurement bias in ANC assessments. ’s retrospective design limited causal inferences, highlighting the need for prospective validation .

Q. How can in vitro models elucidate this compound’s impact on neutrophil function beyond quantitative recovery?

  • Functional Assays : Measure phagocytosis, oxidative burst, or chemotaxis in neutrophils from treated patients.
  • Transcriptomic/Proteomic Profiling : Identify pathways activated by this compound (e.g., JAK/STAT signaling).
  • Co-Culture Systems : Assess interactions between neutrophils and tumor cells or pathogens .

Methodological Guidance

Q. What statistical methods are appropriate for analyzing this compound’s effect on ANC dynamics?

  • Mixed-Effects Models : Account for repeated ANC measurements within patients.
  • Time-to-Event Analysis : Compare recovery durations using Cox proportional hazards models.
  • Bootstrapping : Estimate confidence intervals for small-sample studies. used t-tests and ANOVA, but advanced methods improve robustness .

Q. How can researchers ensure reproducibility in this compound studies?

  • Pre-Registration : Document hypotheses and analysis plans on platforms like ClinicalTrials.gov .
  • Open Data : Share de-identified ANC datasets and dosing logs.
  • Detailed Protocols : Specify storage conditions (this compound requires 2–8°C) and administration techniques. emphasizes replicability through explicit method descriptions .

Q. What strategies validate patient-reported outcomes (PROs) in this compound adherence studies?

  • Structured Surveys : Use validated tools like the Morisky Medication Adherence Scale.
  • Electronic Monitoring : Track injection timestamps via smart syringes.
  • Qualitative Interviews : Explore barriers to self-administration. highlighted nurse-led consultations as critical for adherence, suggesting PROs should complement clinician assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.